
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne is a chemical compound characterized by its unique structure, which includes multiple double bonds and a triple bond This compound falls under the category of alkynes due to the presence of a carbon-carbon triple bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with simple organic molecules such as ethyl and methyl groups.
Formation of Intermediate Compounds: Through a series of reactions, including alkylation and dehydrohalogenation, intermediate compounds are formed.
Final Assembly: The intermediate compounds undergo coupling reactions, such as Sonogashira coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
科学研究应用
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or advanced coatings.
作用机制
The mechanism of action of 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
1,3,4,8-Dodecatetraen-6-yne: Shares a similar backbone but lacks the ethyl and methyl substitutions.
5-Ethyl-3,8-dimethyl-1,3,4,8-tetraene: Similar structure but without the triple bond.
3,8-Dimethyldodeca-1,3,4,8-tetraen-6-yne: Lacks the ethyl group.
Uniqueness
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne is unique due to its specific combination of ethyl and methyl groups along with the presence of both double and triple bonds. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
113478-68-5 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
InChI |
InChI=1S/C16H22/c1-6-9-10-15(5)11-12-16(8-3)13-14(4)7-2/h7,10H,2,6,8-9H2,1,3-5H3 |
InChI 键 |
IBWHFDYNAWMYPW-UHFFFAOYSA-N |
规范 SMILES |
CCCC=C(C)C#CC(=C=C(C)C=C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




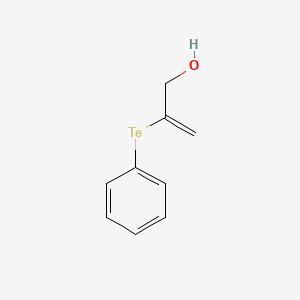

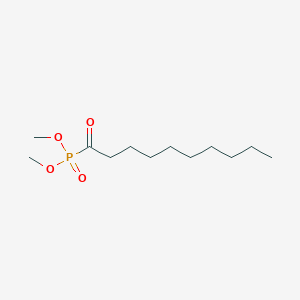
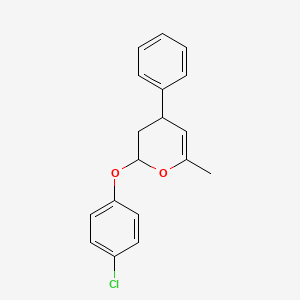
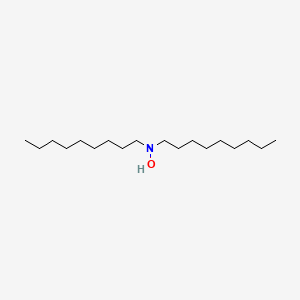

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
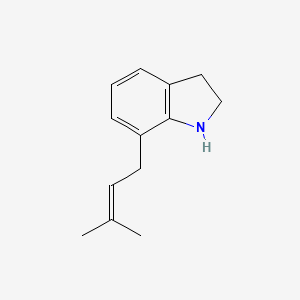

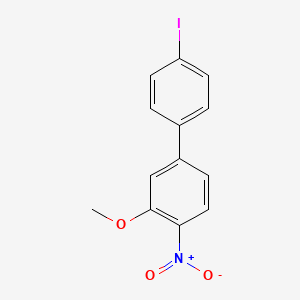
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

